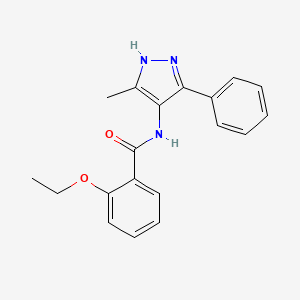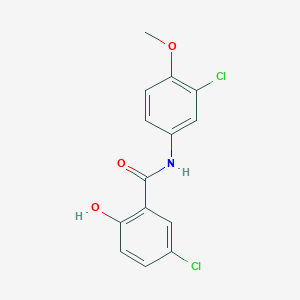![molecular formula C25H20N8 B12592585 2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-44-5](/img/structure/B12592585.png)
2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[6-(pyrimidin-2-yl)-1H-benzimidazol]-2,2'-(propane-1,3-diyl) est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau benzimidazole, qui est une structure bicyclique fusionnée composée de cycles benzène et imidazole, reliés par un pont propane-1,3-diyl à des groupes pyrimidin-2-yl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Bis[6-(pyrimidin-2-yl)-1H-benzimidazol]-2,2'-(propane-1,3-diyl) implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de l'o-phénylènediamine avec le pyrimidine-2-carboxaldéhyde en présence d'un catalyseur acide approprié pour former le noyau benzimidazole. Cet intermédiaire est ensuite mis à réagir avec le 1,3-dibromopropane en conditions basiques pour introduire le lien propane-1,3-diyl.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour garantir des conditions de réaction cohérentes et des rendements élevés. Le processus de purification implique souvent la recristallisation ou des techniques chromatographiques pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
Bis[6-(pyrimidin-2-yl)-1H-benzimidazol]-2,2'-(propane-1,3-diyl) peut subir diverses réactions chimiques, notamment :
Oxydation : Le noyau benzimidazole peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des cycles pyrimidine, en utilisant des réactifs comme les halogénoalcanes ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, généralement dans des solvants anhydres.
Substitution : Halogénoalcanes, chlorures d'acyle, souvent en présence d'une base comme la triéthylamine.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de benzimidazole, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles pyrimidine.
Applications De Recherche Scientifique
Bis[6-(pyrimidin-2-yl)-1H-benzimidazol]-2,2'-(propane-1,3-diyl) a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques aux propriétés catalytiques potentielles.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris les activités anticancéreuses et antivirales.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (LED).
Mécanisme d'action
Le mécanisme d'action de Bis[6-(pyrimidin-2-yl)-1H-benzimidazol]-2,2'-(propane-1,3-diyl) implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut se lier à l'ADN ou aux protéines, perturbant leur fonction normale. Le noyau benzimidazole du composé est connu pour s'intercaler dans l'ADN, inhibant les processus de réplication et de transcription. De plus, sa capacité à chélaté les ions métalliques peut améliorer son activité biologique en stabilisant les intermédiaires réactifs.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The compound’s benzimidazole core is known to intercalate into DNA, inhibiting replication and transcription processes. Additionally, its ability to chelate metal ions can enhance its biological activity by stabilizing reactive intermediates.
Comparaison Avec Des Composés Similaires
Composés similaires
2,2'-Bipyridine : Un autre ligand utilisé en chimie de coordination, mais avec une structure plus simple ne comportant pas le noyau benzimidazole.
1,10-Phénanthroline : Similaire dans ses applications en chimie de coordination, mais différent par sa structure cyclique fusionnée.
Benzimidazole : La structure de base du composé, utilisée dans divers produits pharmaceutiques et agrochimiques.
Unicité
Bis[6-(pyrimidin-2-yl)-1H-benzimidazol]-2,2'-(propane-1,3-diyl) est unique en raison de sa combinaison de fragments benzimidazole et pyrimidine liés par un pont flexible propane-1,3-diyl. Cette structure offre une plateforme polyvalente pour une fonctionnalisation ultérieure et améliore sa capacité à interagir avec une large gamme de cibles moléculaires.
Propriétés
Numéro CAS |
648415-44-5 |
|---|---|
Formule moléculaire |
C25H20N8 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
6-pyrimidin-2-yl-2-[3-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H20N8/c1(4-22-30-18-8-6-16(14-20(18)32-22)24-26-10-2-11-27-24)5-23-31-19-9-7-17(15-21(19)33-23)25-28-12-3-13-29-25/h2-3,6-15H,1,4-5H2,(H,30,32)(H,31,33) |
Clé InChI |
ACIHUZMDSQHRHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


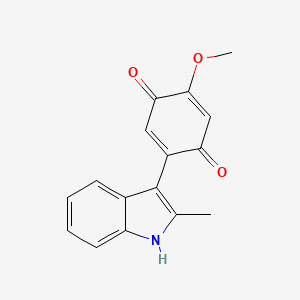

![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)
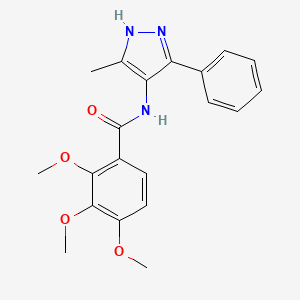
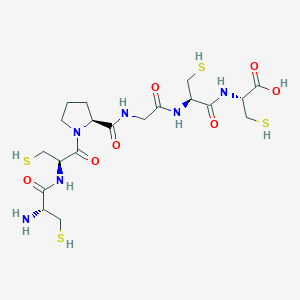
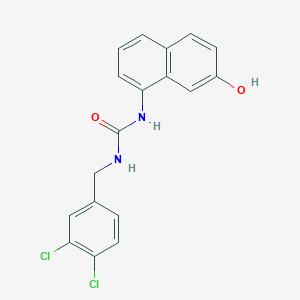
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)
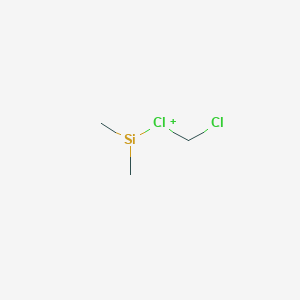

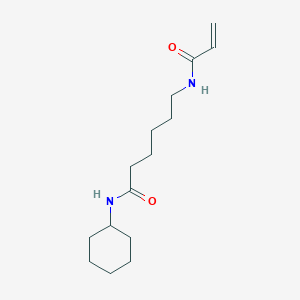

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)
